molecular formula C26H52O2 B041339 2-Dodecyltetradecanoic acid CAS No. 24251-98-7

2-Dodecyltetradecanoic acid

Cat. No.: B041339
CAS No.: 24251-98-7
M. Wt: 396.7 g/mol
InChI Key: VGYLKAYTYZXMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecyltetradecanoic acid is a natural product found in Pinus taeda with data available.

Scientific Research Applications

  • Catalysis in Chemical Synthesis : It is used as a catalyst in synthesizing spirooxindole-pyrimidine derivatives through a three-component condensation reaction, involving barbituric acids, isatins, and cyclohexane-1,3 (Jia Deng et al., 2012).

  • Analyzing Macromolecular Heterogeneity : The compound plays a role in analyzing lipopolysaccharides from Helicobacter pylori, which is significant for understanding bacterial structures and functions (A. Moran et al., 1992).

  • Antioxidant Activity : Exhibiting potent antioxidant properties, it can inhibit superoxide radical generation, uric acid formation, and protect against oxidative stresses in mitochondrial functions and human red blood cells (I. Kubo et al., 2002).

  • Transport of Metal Cations : It is effective in transporting alkali and alkaline earth metal cations in chloroform membrane systems (S. Inokuma et al., 1988).

  • Antibacterial and Antifungal Activities : The compound demonstrates efficacy in inhibiting bacterial adhesion and growth on surfaces, such as preventing iron-oxidizing bacteria from adhering to carbon steel, which has implications in corrosion inhibition (Hongwei Liu et al., 2016). It also shows potential as an antibrowning agent by inhibiting the oxidation of L-DOPA catalyzed by tyrosinase (I. Kubo et al., 2003).

  • Material Science and Nanotechnology : The compound is used in the synthesis and functionalization of materials such as polyaniline colloids and multiwalled carbon nanotubes, enhancing their stability and versatility for various applications (M. Shreepathi et al., 2006) and (F. A. Abuilaiwi et al., 2010).

  • Medical Imaging : In the field of medical imaging, 2-Dodecyltetradecanoic acid-modified compounds, like Gd2O3@N-Dodecyl-PEI-PEG clusters, have shown potential as T1-weighted MRI contrast agents (Wen Cai et al., 2020).

Mechanism of Action

Mode of Action

As a fatty acid, it may interact with cellular membranes, influence signal transduction pathways, or serve as a substrate for enzymatic reactions .

Biochemical Pathways

The biochemical pathways affected by 2-Dodecyltetradecanoic acid are not well characterized. Fatty acids are involved in a wide range of biochemical processes, including energy production, cellular signaling, and the synthesis of bioactive lipids. The specific pathways influenced by this compound remain to be determined .

Pharmacokinetics

As a fatty acid, it is likely to be absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Properties

IUPAC Name

2-dodecyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26(27)28)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLKAYTYZXMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563189
Record name 2-Dodecyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24251-98-7
Record name 2-Dodecyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dodecyltetradecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Dodecyltetradecanoic acid
Reactant of Route 3
Reactant of Route 3
2-Dodecyltetradecanoic acid
Reactant of Route 4
2-Dodecyltetradecanoic acid
Reactant of Route 5
Reactant of Route 5
2-Dodecyltetradecanoic acid
Reactant of Route 6
2-Dodecyltetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.